Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. It’s part of the benzothiophene derivatives, which have been synthesized using coupling reactions and electrophilic cyclization reactions . These derivatives have shown potential in various biological applications .
Scientific Research Applications
Serotonin Receptor Affinity
This compound has been evaluated for its affinity towards 5-HT1A serotonin receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied, with certain analogues displaying micromolar affinity toward 5-HT1A sites . This suggests potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Antimicrobial Activity
Benzothiophene derivatives, including those related to the compound , have been tested for antimicrobial properties. Some derivatives have shown high antibacterial activity against Staphylococcus aureus . This indicates a potential use in developing new antibacterial agents.
Antioxidant Capacity
Certain benzothiophene derivatives have demonstrated significant antioxidant capacities, surpassing that of the reference antioxidant trolox . This property is crucial in the prevention of oxidative stress-related diseases.
Antifungal Potential
Some benzothiophene compounds have been found to have potential as antifungal agents against prevalent fungal diseases . This opens up avenues for new antifungal drug development.
Organic Solar Cells
Thiophene derivatives have been developed as electron donor materials for solution-processed organic solar cells . The compound’s structure could be explored for its utility in enhancing the efficiency of organic photovoltaic devices.
Drug Development
The structural motif of benzothiophene is present in pharmaceuticals like Raloxifene, used for breast cancer treatment, indicating that derivatives of the compound could be explored for similar applications .
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been reported to interact with a variety of biological targets, including cannabinoid receptors , and have shown antimicrobial properties .
Mode of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-benzothiophen-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-18(17-12-13-4-1-2-5-14(13)23-17)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,12,16H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDFTIDYKAWBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
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